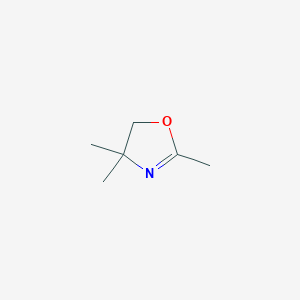

2,4,4-Trimethyl-2-oxazoline

概要

説明

2,4,4-Trimethyl-2-oxazoline (CAS 1772-43-6) is a heterocyclic compound with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol . It is synthesized via the reaction of equimolar acetic acid and 2-amino-2-methylpropanol under reflux conditions . This compound is a versatile C₂-building block in organic synthesis, particularly for elongating polyunsaturated fatty acids (PUFAs) through a four-step protocol involving lithiation and alkylation . Key physical properties include a boiling point of 112–113°C, a density of 0.89 g/mL, and solubility in polar aprotic solvents like acetonitrile and tetrahydrofuran (THF) . Its applications span polymer chemistry, coordination complexes, and intermediates for bioactive molecules .

準備方法

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2-oxazoline can be synthesized through several methods. One common method involves the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-amino-2-methyl-1-propanol with acetic acid under dehydrating conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to enhance yield and efficiency. A notable method includes the use of indium triflate (In(OTf)3) as a catalyst for the cyclization of 3-amido oxetanes .

化学反応の分析

Types of Reactions: 2,4,4-Trimethyl-2-oxazoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxazoles.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the oxazoline ring is opened.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Oxazoles.

Reduction: Amines.

Substitution: Various substituted oxazolines.

科学的研究の応用

Overview

2,4,4-Trimethyl-2-oxazoline is a heterocyclic compound with significant applications across various scientific fields, particularly in chemistry, biology, and materials science. Its unique structure allows it to serve as an intermediate in organic synthesis, a potential pharmaceutical agent, and a component in industrial applications.

Organic Synthesis

This compound is frequently employed as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating diverse chemical entities.

Pharmaceutical Applications

Research has indicated that this compound may possess biological activities that could be harnessed for medicinal purposes:

- Antimicrobial Properties : Studies have shown that compounds derived from oxazolines exhibit antimicrobial effects against various pathogens, making them candidates for drug development .

- Pharmaceutical Intermediates : It is utilized in the synthesis of pharmaceutical agents targeting specific biological pathways or enzymes.

Materials Science

In materials science, this compound is applied in the production of polymers and coatings:

- Polymer Production : It serves as a monomer or crosslinking agent in the creation of polymers with tailored properties for industrial applications.

- Coatings and Adhesives : The compound's stability and reactivity are exploited in formulating coatings that require specific performance characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various oxazoline derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential use in developing new antimicrobial agents .

Case Study 2: Polymer Development

Research focused on synthesizing new polymeric materials using this compound as a precursor. The resulting polymers demonstrated enhanced mechanical properties and thermal stability compared to traditional materials.

Data Tables

| Application Area | Specific Use | Outcomes/Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | High yield synthesis of target compounds |

| Pharmaceuticals | Antimicrobial agents | Significant inhibition against pathogens |

| Materials Science | Polymer production | Enhanced mechanical properties |

| Coatings | Industrial coatings | Improved durability and performance |

作用機序

The mechanism of action of 2,4,4-Trimethyl-2-oxazoline involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, making it useful as a ligand in catalytic processes. The oxazoline ring can also undergo ring-opening reactions, leading to the formation of various intermediates that participate in further chemical transformations .

類似化合物との比較

Comparison with Similar Oxazoline Derivatives

Oxazolines are a class of five-membered heterocycles with diverse substituents influencing their reactivity and applications. Below is a detailed comparison of 2,4,4-trimethyl-2-oxazoline with structurally related compounds:

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₆H₁₁NO | 113.16 | 112–113 | 2-CH₃, 4-CH₃, 4-CH₃ |

| 2-Methyl-2-oxazoline | C₄H₇NO | 85.10 | ~95–100 | 2-CH₃ |

| 2-Ethyl-2-oxazoline | C₅H₉NO | 99.13 | ~120–125 | 2-C₂H₅ |

| 2-Phenyl-2-oxazoline | C₉H₉NO | 147.18 | ~240–245 | 2-C₆H₅ |

Key Research Findings

Synthetic Versatility: this compound reacts with acid chlorides (e.g., p-anisoyl chloride) to form intermediates like 2-acylmethyl-2-oxazolines, which hydrolyze to enol-oxazolines. These intermediates are pivotal in synthesizing heterocycles and bioactive molecules . Its lithiated form participates in Michael additions with unsaturated nitriles, enabling stereoselective synthesis of γ-amino acids and lactams .

Polymer Chemistry :

- Polymerization with Maghnite-H catalyst yields hydrosoluble polymers. The bulky methyl groups slow initiation compared to less-substituted oxazolines (e.g., 2-methyl-2-oxazoline) .

C₂ Elongation of PUFAs: Modified protocols using this compound enable elongation of PUFAs (e.g., α-linolenic acid) to higher homologs (e.g., eicosapentaenoic acid), overcoming limitations of original methods .

Solid-State Properties: Derivatives like (2Z)-2-[3-(4-methoxybenzoyl)-4,4-dimethyl-1,2-oxazolidin-2-ylidene]-1-(4-methoxyphenyl)ethanone exhibit planar molecular geometries stabilized by intramolecular hydrogen bonds, distinguishing them from phenyl-substituted oxazolines .

生物活性

2,4,4-Trimethyl-2-oxazoline (TMO) is a synthetic compound that belongs to the oxazoline family, characterized by its five-membered heterocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of TMO, supported by case studies, research findings, and data tables.

TMO is primarily used as a reagent in organic synthesis, particularly in the formation of other chemical compounds. Its structure allows it to participate in various chemical reactions, including alkylation and acylation processes. The compound is noted for its stability and versatility in synthetic chemistry.

Antimicrobial Properties

Research has indicated that TMO exhibits antimicrobial activity against a range of pathogens. In a study examining the effects of TMO on bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that TMO has significant potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that TMO may be useful in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

TMO has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that TMO can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was attributed to the modulation of signaling pathways involved in inflammation.

A notable study conducted on murine macrophage cells showed that treatment with TMO resulted in a significant reduction in the levels of these cytokines, indicating its potential as an anti-inflammatory agent.

Neuroprotective Activity

Recent research has explored the neuroprotective effects of TMO. In animal models of neurodegenerative diseases, TMO administration was associated with improved cognitive function and reduced neuronal damage. The mechanism appears to involve the modulation of oxidative stress and inflammation within neural tissues.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of TMO against various pathogens isolated from clinical samples. The results demonstrated that TMO effectively inhibited bacterial growth, supporting its application as a potential therapeutic agent against infectious diseases.

Case Study 2: Neuroprotection in Animal Models

In a study investigating neuroprotection, TMO was administered to mice subjected to induced oxidative stress. The results indicated that TMO treatment significantly reduced markers of neuronal damage and improved behavioral outcomes compared to control groups not receiving TMO.

Research Findings

- Synthesis and Application : TMO can be synthesized via simple chemical reactions involving acetic acid and other precursors. Its derivatives have been shown to possess enhanced biological activities.

- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how TMO interacts with biological targets at the molecular level, aiding in understanding its therapeutic potential.

- Toxicological Assessments : Preliminary toxicological studies indicate that TMO has a favorable safety profile at therapeutic doses, although further studies are required to fully assess its long-term effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,4-trimethyl-2-oxazoline in laboratory settings?

- Methodological Answer : this compound is synthesized via lithiation reactions. A typical procedure involves treating the compound with n-BuLi in tetrahydrofuran (THF) at −78°C to generate a lithio intermediate, followed by reaction with electrophiles such as CuCN·2LiCl to form cyanocuprates . For example, reacting this compound with n-BuLi (1.05 equiv) in THF at low temperatures (−78°C) yields a stable lithio oxazoline, which can subsequently react with epoxides or alkyl halides to form functionalized intermediates .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm methyl group resonances (e.g., δ 1.2 ppm for 4,4-dimethyl groups in CCl₄) .

- IR Spectroscopy : A strong absorption band near 1660 cm⁻¹ corresponds to the C=N stretching vibration of the oxazoline ring .

- Mass Spectrometry : Molecular ion peak at m/z 113.1576 (C₆H₁₁NO), consistent with its molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reactivity of this compound under different reducing conditions?

- Methodological Answer : Contradictions arise from divergent outcomes in reduction reactions. For instance, oxazolines derived from lithio intermediates are resistant to NaBH₄ reduction but hydrolyze to substituted acetic esters under acidic conditions . To address this, researchers should:

- Compare Reducing Agents : Use NaBH₄ for non-lithio oxazolines (e.g., direct reduction of carbonyl groups) versus LiAlH₄ for more sterically hindered derivatives .

- Monitor Reaction Conditions : Adjust pH and solvent polarity (e.g., THF vs. aqueous ethanol) to favor hydrolysis over reduction .

Q. What strategies optimize the regioselectivity of alkylation reactions involving lithio derivatives of this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Temperature Control : Maintaining −78°C during lithiation prevents side reactions and ensures selective attack at the α-position of the oxazoline ring .

- Electrophile Choice : Epoxides react preferentially at the less substituted oxygen atom, while alkyl halides follow an Sₙ2 mechanism .

- Solvent Effects : Anhydrous THF stabilizes the lithio intermediate, improving yield and selectivity .

Q. How can this compound be leveraged in stereoselective synthesis?

- Methodological Answer : The compound serves as a chiral auxiliary in multi-step syntheses. For example:

- Enol-Oxazoline Formation : Reacting this compound with benzoyl chloride and NEt₃ produces an intermediate ethanone, which undergoes hydrolysis to yield enol-oxazolines with defined stereochemistry .

- Butyrolactone Synthesis : Lithio oxazolines react with epoxides to form γ-lactones via intramolecular cyclization, with stereocontrol achieved by varying substituents on the epoxide .

Q. What are the challenges in analyzing byproduct formation during oxazoline-mediated reactions?

- Methodological Answer : Byproducts such as 5-phenyl-2,4,4-trimethyl-2-oxazoline (from incomplete alkylation) can complicate analyses. Mitigation strategies include:

- Chromatographic Separation : Use GLC or HPLC to isolate byproducts, as demonstrated in the decomposition of N-chloro-N-tert-butyl-2,2-dimethylpropionamide .

- Kinetic Studies : Measure half-lives (t₁/₂) of intermediates under varying conditions (e.g., cyclohexane vs. dimethylbutane) to identify degradation pathways .

特性

IUPAC Name |

2,4,4-trimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRZMHNRCSIQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170268 | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-43-6 | |

| Record name | 2,4,4-Trimethyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1772-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2,4,4-trimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。